molecular formula C11H16ClNO2 B8137806 (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride

Cat. No.: B8137806
M. Wt: 229.70 g/mol
InChI Key: FMQWUGMTLYNDIA-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a phenyl ring substituted with two methyl groups at the 2 and 4 positions, an amino group, and a carboxylic acid group, making it a versatile building block in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylbenzaldehyde and glycine.

    Formation of Schiff Base: The aldehyde reacts with glycine to form a Schiff base under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amino acid.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the amino acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and protein engineering.

    Medicine: The compound is investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino acid moiety can interact with enzymes and receptors, influencing various biochemical pathways. The phenyl ring’s substitution pattern can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-phenylpropanoic acid: Lacks the methyl substitutions on the phenyl ring.

    (S)-2-Amino-3-(3,4-dimethylphenyl)propanoic acid: Has methyl groups at different positions on the phenyl ring.

Uniqueness

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 4 positions can enhance its stability and modify its interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

(2S)-2-amino-3-(2,4-dimethylphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQWUGMTLYNDIA-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.